2-Bromo-4-mercaptophenol
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Overview
Description
2-Bromo-4-sulfanylphenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-sulfanylphenol can be synthesized through several methods. One common approach involves the bromination of 4-sulfanylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-4-sulfanylphenol may involve continuous bromination processes. For example, the bromination of paracresol can be carried out using a continuous bromination method to produce 2-bromo-4-methylphenol, which can then be further modified to introduce the sulfanyl group .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Bromo-4-sulfonylphenol.
Reduction: 4-Sulfanylphenol.
Substitution: 2-Amino-4-sulfanylphenol or 2-Thio-4-sulfanylphenol.
Scientific Research Applications
2-Bromo-4-sulfanylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-4-sulfanylphenol involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-sulfanylphenol: Similar structure but with different positioning of the bromine and sulfanyl groups.
2-Bromo-4-methylphenol: Contains a methyl group instead of a sulfanyl group.
Uniqueness
2-Bromo-4-sulfanylphenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5BrOS |
---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-bromo-4-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H |
InChI Key |
KQUSQVYYKCAXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)O |
Origin of Product |
United States |
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